Lithium;(E)-5-methylsulfanylpent-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

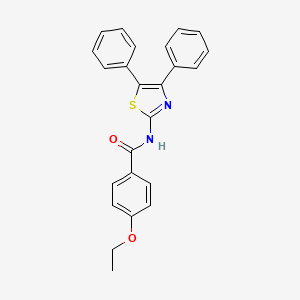

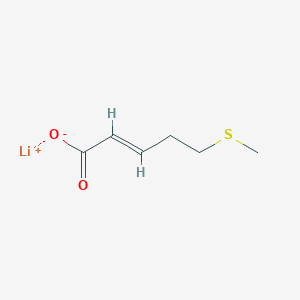

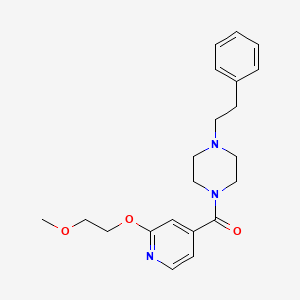

Lithium;(E)-5-methylsulfanylpent-2-enoate is an organosulfur compound that features a lithium cation and a pent-2-enoate anion with a methylsulfanyl substituent

Applications De Recherche Scientifique

Lithium;(E)-5-methylsulfanylpent-2-enoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mécanisme D'action

Target of Action

The primary targets of Lithium;(E)-5-methylsulfanylpent-2-enoate are glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphoinositide signaling pathway, which is involved in various cellular functions such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets primarily through inhibition . It inhibits GSK-3, leading to the modulation of various downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . This inhibition results in neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Lithium also inhibits IMPA, leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), two important second messengers in the phosphoinositide signaling pathway .

Biochemical Pathways

The inhibition of GSK-3 by this compound affects several biochemical pathways. For instance, it enhances the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination, and the BDNF pathway, which is essential for neuronal survival and growth .

The inhibition of IMPA affects the phosphoinositide signaling pathway. This leads to a decrease in the levels of IP3 and DAG, thereby reducing the release of calcium from the endoplasmic reticulum, which can affect various cellular processes .

Pharmacokinetics

Lithium is characterized by linear pharmacokinetics, meaning there is a linear proportion between the amount of drug administered and the amount that will appear in the blood . After oral administration, peak plasma concentrations are usually reached from 0.5 to 3.0 hours . Bioavailability is high, especially if immediate-release formulations are applied .

Result of Action

The molecular and cellular effects of this compound’s action include neuroprotection, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties . These effects can lead to improved neurological function, which is why lithium is often used in the treatment of psychiatric disorders like bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in the environment can affect the absorption and distribution of lithium . Additionally, the pH of the environment can influence the ionization state of lithium, which can affect its absorption and distribution . Furthermore, the presence of other drugs can lead to drug-drug interactions, which can affect the pharmacokinetics of lithium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(E)-5-methylsulfanylpent-2-enoate typically involves the reaction of 5-methylsulfanylpent-2-enoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium;(E)-5-methylsulfanylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated compound.

Substitution: The lithium cation can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Ion-exchange reactions can be carried out using salts of other cations, such as sodium chloride (NaCl) or potassium bromide (KBr).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated pentanoate derivatives.

Substitution: Compounds with different cations, such as sodium or potassium.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium acetate: A simple lithium salt with a carboxylate anion.

Lithium methanesulfonate: Contains a sulfonate group instead of a sulfanyl group.

Lithium 2-ethylhexanoate: Features a different alkyl chain structure.

Uniqueness

Lithium;(E)-5-methylsulfanylpent-2-enoate is unique due to the presence of both a lithium cation and a methylsulfanyl-substituted pent-2-enoate anion

Propriétés

IUPAC Name |

lithium;(E)-5-methylsulfanylpent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S.Li/c1-9-5-3-2-4-6(7)8;/h2,4H,3,5H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMGKLPMTJNOEA-VEELZWTKSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CSCCC=CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CSCC/C=C/C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/no-structure.png)

![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(1E)-(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)